molecular formula C21H27NO5 B4075614 1-(3-Naphthalen-2-yloxypropyl)azepane;oxalic acid

1-(3-Naphthalen-2-yloxypropyl)azepane;oxalic acid

Cat. No.: B4075614
M. Wt: 373.4 g/mol
InChI Key: IPLXDUGFPMLGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Naphthalen-2-yloxypropyl)azepane; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring attached to an azepane ring via a propyl linker, with oxalic acid as a counterion. The presence of both aromatic and heterocyclic components in its structure makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Naphthalen-2-yloxypropyl)azepane; oxalic acid typically involves the following steps:

    Formation of the Naphthalen-2-yloxypropyl Intermediate: This step involves the reaction of naphthol with a propyl halide under basic conditions to form the naphthalen-2-yloxypropyl intermediate.

    Azepane Ring Formation: The intermediate is then reacted with azepane in the presence of a suitable catalyst to form the final compound.

    Oxalic Acid Addition: The final step involves the addition of oxalic acid to the compound to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Naphthalen-2-yloxypropyl)azepane; oxalic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-(3-Naphthalen-2-yloxypropyl)azepane; oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Naphthalen-2-yloxypropyl)azepane; oxalic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. The azepane ring may interact with various enzymes, inhibiting their activity. The overall effect of the compound is a result of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Naphthalen-1-yloxypropyl)azepane
  • 1-(3-Naphthalen-2-yloxypropyl)piperidine
  • 1-(3-Naphthalen-2-yloxypropyl)morpholine

Uniqueness

1-(3-Naphthalen-2-yloxypropyl)azepane; oxalic acid is unique due to its specific combination of aromatic and heterocyclic components. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-naphthalen-2-yloxypropyl)azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-2-6-13-20(12-5-1)14-7-15-21-19-11-10-17-8-3-4-9-18(17)16-19;3-1(4)2(5)6/h3-4,8-11,16H,1-2,5-7,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLXDUGFPMLGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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